![molecular formula C9H8O4 B3118546 4-Hydroxy-6-methoxybenzofuran-3(2H)-one CAS No. 24009-55-0](/img/structure/B3118546.png)
4-Hydroxy-6-methoxybenzofuran-3(2H)-one
Overview
Description
“4-Hydroxy-6-methoxybenzofuran-3(2H)-one” is a chemical compound . It has been isolated from seeds of Syzygium nervosum A.Cunn. ex DC . It exhibits intriguing biological activities .
Synthesis Analysis
The synthesis of “4-Hydroxy-6-methoxybenzofuran-3(2H)-one” and its derivatives has been achieved through acylation, alkylations, and sulfonylation . These semi-synthetic derivatives were evaluated for in vitro cytotoxicity against six carcinoma cell lines .Molecular Structure Analysis
The molecular structure of “4-Hydroxy-6-methoxybenzofuran-3(2H)-one” is complex, and its analysis requires advanced techniques .Chemical Reactions Analysis
The chemical reactions involving “4-Hydroxy-6-methoxybenzofuran-3(2H)-one” are intricate and involve multiple steps . The structure–activity relationship (SAR) highlights the importance of 2′-OH and the derivatisation pattern of 4′-OH .Scientific Research Applications
Synthesis and Scale-Up
An optimized process for the preparation of 6-hydroxybenzofuran, a related compound to 4-Hydroxy-6-methoxybenzofuran-3(2H)-one, is described by Song et al. (2016). This process involves safe, cost-effective, and environmentally benign steps, scalable to over 2.6 kg of product with good overall yield (Song et al., 2016).
Encapsulation for Controlled Flavor Release
Hong et al. (2008) investigated the encapsulation of vanillic acid, a flavoring agent structurally similar to 4-Hydroxy-6-methoxybenzofuran-3(2H)-one, into layered double hydroxide (LDH) for controlled flavor release in foods (Hong et al., 2008).
Antitumor and Antimicrobial Activity
Xia et al. (2011) identified compounds from a marine endophytic fungus, including a derivative of 4-Hydroxy-6-methoxybenzofuran-3(2H)-one, which showed moderate antitumor and antimicrobial activity (Xia et al., 2011).
Synthesis of Natural Products
The efficient synthesis of natural products such as vignafuran, using intermediates related to 4-Hydroxy-6-methoxybenzofuran-3(2H)-one, has been reported by Hiroya et al. (2000). This synthesis involved key steps like tetrabutylammonium fluoride-catalyzed ring formation (Hiroya et al., 2000).
Insect Feeding Deterrents
Russell et al. (1984) isolated two 2-arylbenzofurans as insect feeding deterrents from sainfoin, one of which was structurally similar to 4-Hydroxy-6-methoxybenzofuran-3(2H)-one (Russell et al., 1984).
Novel Anticholinesterases
Luo et al. (2005) studied novel anticholinesterases based on the molecular skeletons of furobenzofuran and methanobenzodioxepine, demonstrating the potential pharmacological applications of compounds similar to 4-Hydroxy-6-methoxybenzofuran-3(2H)-one (Luo et al., 2005).
Future Directions
properties
IUPAC Name |
4-hydroxy-6-methoxy-1-benzofuran-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c1-12-5-2-6(10)9-7(11)4-13-8(9)3-5/h2-3,10H,4H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJWUTAJGAYLDEA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=O)COC2=C1)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-6-methoxybenzofuran-3(2H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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